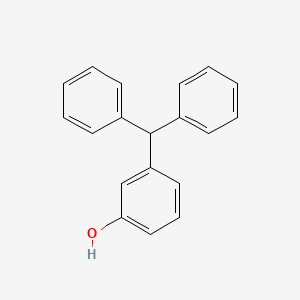

3-Benzhydrylphenol

Descripción

3-Benzhydrylphenol (IUPAC name: 3-(diphenylmethyl)phenol) is an aromatic compound featuring a phenol core substituted with a benzhydryl (diphenylmethyl) group at the para position. Its molecular formula is C₁₉H₁₆O, with a molecular weight of 260.33 g/mol. Structurally, it combines the acidic phenolic hydroxyl group with the sterically bulky benzhydryl moiety, which influences its physicochemical properties, such as solubility, reactivity, and biological activity .

Propiedades

Número CAS |

84868-54-2 |

|---|---|

Fórmula molecular |

C19H16O |

Peso molecular |

260.3 g/mol |

Nombre IUPAC |

3-benzhydrylphenol |

InChI |

InChI=1S/C19H16O/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19-20H |

Clave InChI |

KSEPXCIDQMXYRW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=CC=C3)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-Benzhydrylphenol with structurally or functionally related compounds, extrapolated from evidence on analogs:

Key Observations:

Acidity: The phenolic –OH in 3-Benzhydrylphenol is more acidic (estimated pKa ~10) than the alcoholic –OH in diphenylmethanol (pKa ~16–18) due to resonance stabilization of the phenoxide ion. This contrasts with 3-Hydroxybenzaldehyde, where the electron-withdrawing aldehyde group further lowers its pKa to ~8.3 .

Solubility: The bulky benzhydryl group in 3-Benzhydrylphenol reduces water solubility compared to smaller analogs like 3-Hydroxybenzaldehyde. It is more soluble in organic solvents (e.g., ethanol, DCM), similar to benzophenone .

Reactivity: Unlike benzophenone, which undergoes photochemical reactions, 3-Benzhydrylphenol’s phenolic group makes it prone to oxidation, necessitating stabilization in industrial applications .

Synthetic Utility: 3-Benzylphenol and diphenylmethanol serve as intermediates in drug synthesis (e.g., antihistamines), while 3-Benzhydrylphenol’s steric bulk may limit its use in small-molecule therapeutics but enhance its role in polymer stabilization .

Research Findings and Limitations

- Thermal Stability: While specific data on 3-Benzhydrylphenol is absent, benzophenone derivatives exhibit high thermal stability (decomposition >250°C), suggesting similar resilience for 3-Benzhydrylphenol in high-temperature applications .

- Gaps in Evidence: No direct studies on 3-Benzhydrylphenol’s toxicity, pharmacokinetics, or environmental impact were found. Extrapolations from benzophenone (linked to endocrine disruption) suggest caution in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.